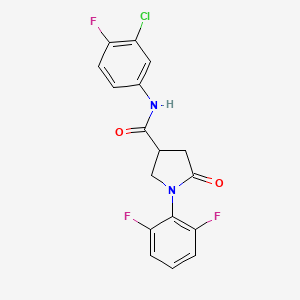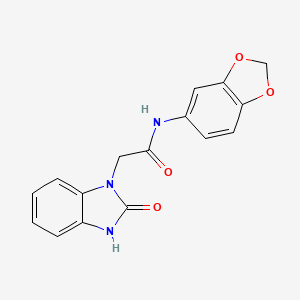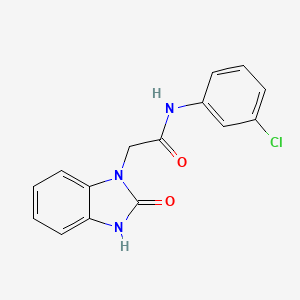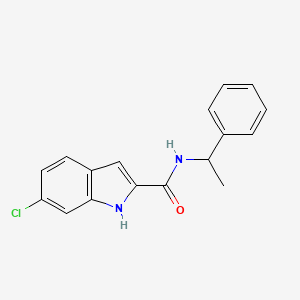![molecular formula C20H17ClFN3O2 B6643367 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "FISP" and is a novel derivative of the antipsychotic drug, risperidone. FISP has shown promising results in preclinical studies, and its mechanism of action and physiological effects are currently being investigated.
作用机制
The mechanism of action of FISP is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. FISP has been shown to act as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, which may contribute to its antipsychotic and antidepressant effects. FISP also has a high affinity for other neurotransmitter receptors, including alpha-adrenergic and histamine receptors, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
FISP has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neuroprotective mechanisms. FISP has also been shown to have a positive effect on cognitive function, which may be beneficial for the treatment of cognitive deficits associated with schizophrenia and other psychiatric disorders.
实验室实验的优点和局限性
FISP has several advantages for use in scientific research. It is a novel compound with a unique pharmacological profile, making it a valuable tool for investigating the mechanisms of action of antipsychotic and antidepressant drugs. FISP is also highly soluble in water and other solvents, making it easy to administer in laboratory experiments. However, FISP also has some limitations, including its high cost and limited availability. These factors may make it difficult for researchers to conduct large-scale studies using FISP.
未来方向
There are several future directions for research on FISP. One area of interest is the development of FISP-based drugs for the treatment of schizophrenia, bipolar disorder, and depression. Another area of interest is the investigation of FISP's potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of FISP, which may lead to the development of more effective and targeted treatments for psychiatric and neurological disorders.
In conclusion, 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione or FISP is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Its unique pharmacological profile and mechanism of action make it a valuable tool for investigating the mechanisms of action of antipsychotic and antidepressant drugs. Further research is needed to fully understand the potential of FISP and to develop more effective treatments for psychiatric and neurological disorders.
合成方法
The synthesis of FISP involves a multi-step process that begins with the reaction of 3-chlorophenylpiperazine with 5-fluoro-3-indolylacetic acid. The resulting product is then treated with acetic anhydride and acetic acid to form the final compound, FISP. The synthesis of FISP has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
FISP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and depression. Preclinical studies have shown that FISP has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are the primary targets for many antipsychotic and antidepressant drugs. FISP has also been shown to have a unique pharmacological profile, making it a promising candidate for the treatment of these disorders.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-13-2-1-3-15(10-13)24-6-8-25(9-7-24)20(27)19(26)17-12-23-18-5-4-14(22)11-16(17)18/h1-5,10-12,23H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUCEPHQWWSNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)C3=CNC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6643299.png)


![1-(1,3-benzodioxol-5-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B6643324.png)
![Ethyl 4-[(4-cyclopropylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643332.png)


![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643349.png)

![1-(1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643357.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)